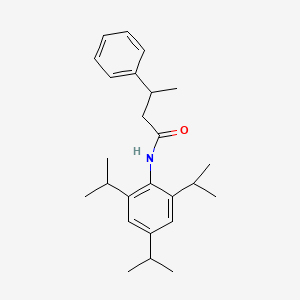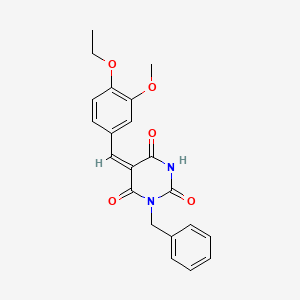![molecular formula C17H25NO B4934947 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine, also known as APM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. APM is a morpholine derivative that contains an adamantyl group and a propynyl group, making it a unique and versatile compound.
Mecanismo De Acción
The mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have various biochemical and physiological effects. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its unique chemical structure, which allows for a wide range of potential applications. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have low toxicity and good bioavailability, making it a promising drug candidate. However, one limitation of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine involves the reaction of 3-(1-adamantyl)-2-propyn-1-ol with morpholine in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is typically around 50-60%, and the purity can be confirmed through NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-[3-(1-adamantyl)prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGSMGENJHGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
